molecular formula C12H25ClSn B14447677 (But-3-en-2-yl)(dibutyl)chlorostannane CAS No. 78152-97-3

(But-3-en-2-yl)(dibutyl)chlorostannane

Cat. No.: B14447677
CAS No.: 78152-97-3
M. Wt: 323.49 g/mol
InChI Key: YJBRTUYFODWXGU-UHFFFAOYSA-M
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Description

(But-3-en-2-yl)(dibutyl)chlorostannane is an organotin compound with the molecular formula C14H29ClSn. This compound is part of the organotin family, which is known for its diverse applications in organic synthesis, catalysis, and material science. Organotin compounds are characterized by the presence of tin (Sn) bonded to carbon atoms, and they often exhibit unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-en-2-yl)(dibutyl)chlorostannane typically involves the reaction of dibutyltin dichloride with but-3-en-2-yl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Bu2SnCl2+BuCH=CHCH2MgBrThis compound+MgClBr\text{Bu}_2\text{SnCl}_2 + \text{BuCH=CHCH}_2\text{MgBr} \rightarrow \text{this compound} + \text{MgClBr} Bu2​SnCl2​+BuCH=CHCH2​MgBr→this compound+MgClBr

The reaction is usually conducted in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(But-3-en-2-yl)(dibutyl)chlorostannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.

Major Products

    Oxidation: Tin oxides or organotin oxides.

    Reduction: Organotin hydrides.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

(But-3-en-2-yl)(dibutyl)chlorostannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (But-3-en-2-yl)(dibutyl)chlorostannane involves its interaction with various molecular targets. The compound can act as a Lewis acid, facilitating reactions by accepting electron pairs from nucleophiles. It can also participate in coordination chemistry, forming complexes with other molecules. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dichloride: A precursor in the synthesis of (But-3-en-2-yl)(dibutyl)chlorostannane.

    Tributyltin chloride: Another organotin compound with different reactivity and applications.

    Tetramethyltin: A simpler organotin compound used in different contexts.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both but-3-en-2-yl and dibutyl groups

Properties

CAS No.

78152-97-3

Molecular Formula

C12H25ClSn

Molecular Weight

323.49 g/mol

IUPAC Name

but-3-en-2-yl-dibutyl-chlorostannane

InChI

InChI=1S/2C4H9.C4H7.ClH.Sn/c3*1-3-4-2;;/h2*1,3-4H2,2H3;3-4H,1H2,2H3;1H;/q;;;;+1/p-1

InChI Key

YJBRTUYFODWXGU-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(C(C)C=C)Cl

Origin of Product

United States

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